[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid
Overview
Description
The compound of interest is likely a synthetic molecule with potential applications in pharmaceuticals or materials science. Its structure suggests it might interact with biological systems or be used in chemical synthesis due to the presence of functional groups like cyano, ether, and sulfonate moieties.
Synthesis Analysis
Synthesis of complex molecules involving methanesulfonic acid often employs it as a reagent or catalyst due to its strong acidic nature and ability to facilitate various chemical reactions, including reductive ring-opening and derivatization (Zinin et al., 2007; Lin et al., 1999).
Molecular Structure Analysis
The analysis of molecular structures often involves spectroscopic methods and computational modeling to understand the spatial arrangement and electronic properties of the molecule. Structural studies might involve X-ray crystallography or NMR spectroscopy to detail the atomic and molecular configuration (Binkowska et al., 2001).
Chemical Reactions and Properties
The compound's reactivity can be inferred from its functional groups. The presence of a cyano group and an ether linkage suggests reactivity towards nucleophiles, potential participation in addition reactions, and sensitivity to acidic or basic conditions. Studies on similar molecules highlight the versatility and reactivity of such functional groups in synthetic chemistry (Thalluri et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point can be predicted based on the molecular structure. The presence of dimethoxyphenyl groups suggests potential solubility in organic solvents, while the ionic methanesulfonate form indicates increased solubility in polar solvents or water.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, can be analyzed through experimental methods. The compound's stability might be influenced by the methanesulfonic acid moiety, known for its strong acid character and role in sulfonation reactions (Kelly & Murrell, 1999).
Scientific Research Applications
Synthesis and Fluorescence Properties
- Synthesis and Application in Fluorescent Dyes : A study by Sabnis et al. (1992) explored the synthesis of 4-(coumarin-3-yl)thiophenes, which share structural similarities with the compound , using piperidine as a catalyst. These thiophenes were applied to polyester fibers as fluorescent disperse dyes, exhibiting notable fluorescence and dyeing properties (Sabnis, Kazemi, & Rangnekar, 1992).
Applications in Drug Synthesis
- Improved Synthesis of Clopidogrel Sulfate : A process involving the condensation of similar thiophene derivatives was used in the improved synthesis of Clopidogrel sulfate, a drug used to prevent blood clots (Hu Jia-peng, 2012).
Antimicrobial and Docking Studies
- Antimicrobial Evaluation and Docking Studies : Compounds structurally similar to the one , involving ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, demonstrated antimicrobial activity and were subjected to docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Synthesis for Pharmaceutical Applications
- Synthesis for Selective Estrogen Receptor Modulators : The synthesis of 2-dimethylamino-1-benzothiophen derivatives, which are structurally similar, has been utilized in pharmaceutical applications, particularly for the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs (Petrov, Popova, & Androsov, 2015).
Crystal Structure Analysis
- Crystal Structure and Hirshfeld Surface Analysis : The crystal structure of compounds containing similar structural features has been determined, providing insights into their molecular interactions and potential pharmaceutical applications (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
properties
IUPAC Name |
[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4S.CH4O3S/c1-5-28(6-2)18-26(30)33-21-11-13-29(14-12-21)25-10-8-22(34-25)15-20(17-27)19-7-9-23(31-3)24(16-19)32-4;1-5(2,3)4/h7-10,15-16,21H,5-6,11-14,18H2,1-4H3;1H3,(H,2,3,4)/b20-15+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEIHKAPFXUACW-QMGGKDRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)C=C(C#N)C3=CC(=C(C=C3)OC)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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